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Introduction
Hydroxy-PEG12-acid, systematically named 1-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36-

dodecaoxanonatriacontan-39-oic acid, is a heterobifunctional polyethylene glycol (PEG) linker.

[1] It possesses a terminal hydroxyl (-OH) group and a terminal carboxylic acid (-COOH) group,

connected by a discrete chain of twelve ethylene glycol units. This structure imparts a unique

combination of hydrophilicity, biocompatibility, and chemical reactivity, making it a valuable tool

in bioconjugation, drug delivery, and the development of complex therapeutics such as

antibody-drug conjugates (ADCs) and PROTACs.[2][3]

The hydrophilic PEG spacer enhances the aqueous solubility of conjugated molecules, a

critical attribute for improving the pharmacokinetic profiles of hydrophobic drugs.[1][4] The

terminal functional groups allow for the sequential and specific attachment of two different

molecular entities. The carboxylic acid can be readily activated to react with primary amines,

forming stable amide bonds, while the hydroxyl group offers a site for further derivatization or

conjugation.

This technical guide provides a comprehensive overview of the chemical and physical

characteristics of Hydroxy-PEG12-acid, detailed experimental protocols for its application, and

visualizations of relevant workflows.
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Physicochemical Properties
The distinct chemical structure of Hydroxy-PEG12-acid dictates its physical and chemical

behavior. A summary of its key properties is presented below.

Property Value Reference

Systematic Name

1-hydroxy-

3,6,9,12,15,18,21,24,27,30,33,

36-dodecaoxanonatriacontan-

39-oic acid

Synonyms
HO-PEG12-COOH, Hydroxy-

PEG12-carboxylic acid

Molecular Formula C27H54O15

Molecular Weight 618.71 g/mol

Appearance
White or off-white powder or

wax-like solid

Purity Typically >95%

pKa of Carboxylic Acid
Estimated to be in the range of

4-5

Solubility: Hydroxy-PEG12-acid is highly soluble in water and many organic solvents,

including dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). This high solubility is a

key advantage in bioconjugation reactions, which often require aqueous buffer systems. For

ease of handling, it is recommended to prepare stock solutions in DMF or DMSO.

Spectroscopic and Analytical Data
The structural integrity of Hydroxy-PEG12-acid can be confirmed through various

spectroscopic techniques.
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Analytical Technique Characteristic Features

¹H NMR

A prominent peak around 3.6 ppm

corresponding to the repeating methylene

protons (-CH₂CH₂O-) of the PEG backbone.

¹³C NMR

Peaks around 70 ppm for the repeating ethylene

glycol carbons. A downfield peak around 172

ppm is characteristic of the carboxylic acid

carbon (-COOH).

FTIR

A broad absorption band in the region of 2500-

3300 cm⁻¹ for the O-H stretch of the carboxylic

acid. A strong carbonyl (C=O) stretching band

around 1710 cm⁻¹. A characteristic C-O-C ether

stretching band around 1100 cm⁻¹.

Experimental Protocols
The bifunctional nature of Hydroxy-PEG12-acid allows for a variety of conjugation strategies.

A common and well-established method for conjugating the carboxylic acid moiety to a primary

amine-containing molecule (e.g., a peptide, protein, or small molecule drug) is through the use

of carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

(EDC) and N-hydroxysuccinimide (NHS).

Protocol: EDC/NHS-Mediated Amide Coupling of
Hydroxy-PEG12-acid to a Primary Amine
This protocol outlines the steps for activating the carboxylic acid of Hydroxy-PEG12-acid with

EDC and NHS to form a more stable NHS ester, which then readily reacts with a primary

amine.

Materials:

Hydroxy-PEG12-acid

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1192893?utm_src=pdf-body
https://www.benchchem.com/product/b1192893?utm_src=pdf-body
https://www.benchchem.com/product/b1192893?utm_src=pdf-body
https://www.benchchem.com/product/b1192893?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192893?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


N-hydroxysuccinimide (NHS)

Amine-containing molecule (e.g., peptide, protein)

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Size-exclusion chromatography (SEC) column for purification

Procedure:

Preparation of Reagents:

Equilibrate all reagents to room temperature before use.

Prepare a stock solution of Hydroxy-PEG12-acid in anhydrous DMF or DMSO (e.g., 100

mg/mL).

Prepare fresh stock solutions of EDC-HCl and NHS in anhydrous DMF or DMSO (e.g.,

100 mg/mL).

Dissolve the amine-containing molecule in the appropriate Coupling Buffer.

Activation of Hydroxy-PEG12-acid:

In a reaction vessel, dissolve Hydroxy-PEG12-acid in Activation Buffer.

Add a 1.5 to 2-fold molar excess of EDC-HCl and NHS to the Hydroxy-PEG12-acid
solution.

Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring.

This step forms the NHS-activated PEG linker.

Conjugation to the Amine-Containing Molecule:
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Add the NHS-activated Hydroxy-PEG12-acid solution to the solution of the amine-

containing molecule. A 5 to 20-fold molar excess of the activated linker over the amine-

containing molecule is typically used.

Adjust the pH of the reaction mixture to 7.2-8.0 with the Coupling Buffer if necessary.

Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with

gentle stirring.

Quenching the Reaction:

Add the Quenching Solution to the reaction mixture to quench any unreacted NHS esters.

Incubate for 15-30 minutes at room temperature.

Purification of the Conjugate:

Purify the resulting conjugate using a size-exclusion chromatography (SEC) column to

remove excess PEG linker and other reagents.

Monitor the elution profile by UV-Vis spectrophotometry at a wavelength appropriate for

the conjugated molecule.

Characterization:

Characterize the purified conjugate using techniques such as SDS-PAGE, mass

spectrometry, and HPLC to confirm successful conjugation and assess purity.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the EDC/NHS-mediated conjugation

of Hydroxy-PEG12-acid to a primary amine-containing biomolecule.
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1. Reagent Preparation

2. Activation Step

3. Conjugation Step

4. Quenching & Purification

5. Characterization
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Workflow for EDC/NHS-mediated bioconjugation.
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Application in Antibody-Drug Conjugate (ADC)
Development
Hydroxy-PEG12-acid and similar PEG linkers play a crucial role in the design and synthesis of

ADCs. The PEG linker can improve the solubility and stability of the ADC, and by modulating

the linker length, the pharmacokinetic properties can be fine-tuned. The following diagram

illustrates a conceptual workflow for the synthesis of an ADC using a heterobifunctional linker

like Hydroxy-PEG12-acid.
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1. Antibody Modification

2. Linker-Drug Preparation

3. ADC Synthesis

4. Purification & Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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